N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a condensation reaction with a suitable pyridazine derivative.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a substitution reaction using a dimethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: shares structural similarities with other piperidine carboxamides and pyridazine derivatives.
N-(3,5-dimethylphenyl)-1-(4-methylpyridazin-3-yl)piperidine-3-carboxamide: Similar structure but with a different substitution pattern on the pyridazine ring.
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and overall biological activity.
Biological Activity
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 2176201-47-9 and molecular formula C19H24N4O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial activities, supported by relevant data and case studies.
Property | Value |
---|---|
Molecular Formula | C19H24N4O |
Molecular Weight | 324.4 g/mol |
CAS Number | 2176201-47-9 |
Biological Activity Overview
The compound belongs to a class of piperidine derivatives which have shown promising biological activities. The following sections summarize key findings related to its pharmacological effects.
Antitumor Activity
Research indicates that piperidine derivatives exhibit significant antitumor properties. For instance, studies on similar pyrazole derivatives have demonstrated their efficacy against various cancer cell lines:
- Mechanism of Action : Piperidine derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. This suggests that this compound may share similar mechanisms.
- Case Study : In a study involving various piperidine derivatives, compounds with structural similarities to this compound showed IC50 values in the micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .
Anti-inflammatory Activity
Piperidine derivatives are also noted for their anti-inflammatory properties. The biological activity can be attributed to their ability to inhibit pro-inflammatory cytokines:
- Research Findings : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of this compound class have been explored extensively:
- Efficacy Against Bacteria : Studies have reported that piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The structural characteristics of this compound may enhance its interaction with bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the phenyl and pyridazine rings can significantly affect potency and selectivity:
Modification | Effect on Activity |
---|---|
Substitution on phenyl ring | Enhanced antitumor activity |
Variations in piperidine | Altered antibacterial efficacy |
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-9-14(2)11-17(10-13)20-19(24)16-5-4-8-23(12-16)18-7-6-15(3)21-22-18/h6-7,9-11,16H,4-5,8,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUDSTWUHDGBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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